molecular formula C22H42O6S B1623370 Butyl 18-sulfooxyoctadec-9-enoate CAS No. 38621-44-2

Butyl 18-sulfooxyoctadec-9-enoate

Cat. No.: B1623370
CAS No.: 38621-44-2
M. Wt: 434.6 g/mol
InChI Key: DCFGGGCMICWSJX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of butyl 18-sulfooxyoctadec-9-enoate involves the esterification of oleic acid with butanol, followed by sulfonation. The typical synthetic route includes:

Industrial production methods often involve the use of edible vegetable oils as the source of oleic acid. The esterification reaction is carried out under controlled conditions, and the resulting butyl ester is sulfurized with concentrated sulfuric acid. The product is then washed with water and neutralized with potassium hydroxide or sodium hydroxide .

Chemical Reactions Analysis

Butyl 18-sulfooxyoctadec-9-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 18-sulfooxyoctadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 18-sulfooxyoctadec-9-enoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins .

Comparison with Similar Compounds

Butyl 18-sulfooxyoctadec-9-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfooxy group, which enhances its surfactant properties and broadens its range of applications.

Properties

CAS No.

38621-44-2

Molecular Formula

C22H42O6S

Molecular Weight

434.6 g/mol

IUPAC Name

butyl (E)-18-sulfooxyoctadec-9-enoate

InChI

InChI=1S/C22H42O6S/c1-2-3-20-27-22(23)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21-28-29(24,25)26/h4-5H,2-3,6-21H2,1H3,(H,24,25,26)/b5-4+

InChI Key

DCFGGGCMICWSJX-SNAWJCMRSA-N

SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Isomeric SMILES

CCCCOC(=O)CCCCCCC/C=C/CCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Key on ui other cas no.

38621-44-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.